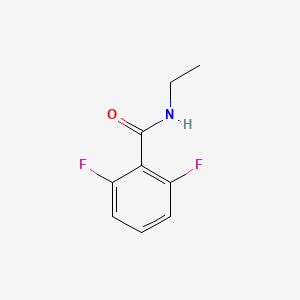

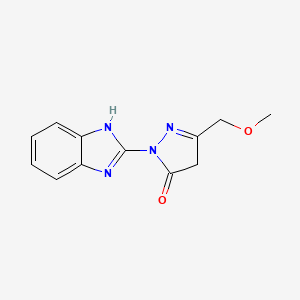

![molecular formula C27H27N5O5S B2982087 ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 477557-42-9](/img/structure/B2982087.png)

ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its wide range of biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent . The specific synthesis pathway can vary depending on the desired substitutions on the benzimidazole ring .Molecular Structure Analysis

Benzimidazole is a bicyclic structure formed by the fusion of a benzene ring and an imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

Benzimidazole compounds can undergo various chemical reactions, particularly at the nitrogen atoms, allowing for the creation of a wide range of derivatives . The specific reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific benzimidazole derivatives would depend on their particular structure .Applications De Recherche Scientifique

Synthesis and Anti-inflammatory Activity

Ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate has been explored in the synthesis of heterocyclic compounds. A study by Abignente et al. (1992) focused on the reaction of substituted 2-aminopyrazines with ethyl 2-benzoyl-2-bromoacetate to create a group of ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates, which were then evaluated for their anti-inflammatory activity in vivo (Abignente et al., 1992).

Anti-Helicobacter Pylori Agents

Carcanague et al. (2002) conducted research on compounds derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole for their effectiveness against Helicobacter pylori. Their study introduced a novel compound with potent and selective activities against this gastric pathogen, showcasing significant in vitro microbiological criteria for a novel anti-H. pylori agent (Carcanague et al., 2002).

Antiulcer Agents and H+/K+-ATPase Inhibition

Terashima et al. (1995) synthesized ethyl 2-[1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, which demonstrated potent antiulcer properties. This compound was identified as an H+/K(+)-ATPase inhibitor, offering mucosal protection in animal models against gastric lesions induced by absolute ethanol (Terashima et al., 1995).

Antibacterial Applications

Azab et al. (2013) focused on synthesizing novel heterocyclic compounds containing a sulfonamido moiety, including ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate. These compounds demonstrated high antibacterial activities, indicating their potential as effective antimicrobial agents (Azab et al., 2013).

Synthesis of Antitumor Agents

Wang et al. (1994) explored alternative syntheses for the antitumor drug temozolomide, using ethyl (8-carbamoyl-3,4-dihydro-4-oxoimidazo[5,1,-d]-1,2,3,5-tetrazin-3-yl)acetate. This study presented new routes for the synthesis of this important antitumor agent, avoiding the use of hazardous substances like methyl isocyanate (Wang et al., 1994).

Mécanisme D'action

Mode of action

The mode of action of benzimidazole derivatives can vary widely depending on the specific compound and its targets. They may act as inhibitors, activators, or modulators of their target proteins .

Biochemical pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some benzimidazole derivatives have antimicrobial, antiviral, and anticancer activities .

Result of action

The cellular and molecular effects of benzimidazole derivatives can include changes in cell growth, induction of apoptosis, inhibition of enzyme activity, and more .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O5S/c1-2-37-27(34)31-15-17-32(18-16-31)38(35,36)20-13-11-19(12-14-20)26(33)30-22-8-4-3-7-21(22)25-28-23-9-5-6-10-24(23)29-25/h3-14H,2,15-18H2,1H3,(H,28,29)(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPKRYLQFLJLSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2982004.png)

![Methyl 4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoate](/img/structure/B2982006.png)

![N-[5-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide](/img/structure/B2982007.png)

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2982009.png)

![4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2982012.png)

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2982014.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2982017.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2982021.png)

![N'-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B2982025.png)